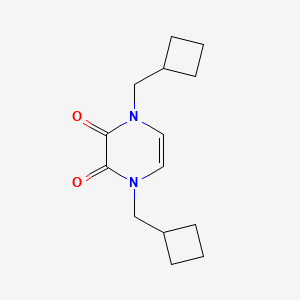

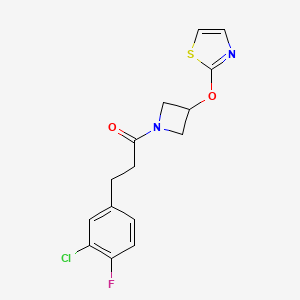

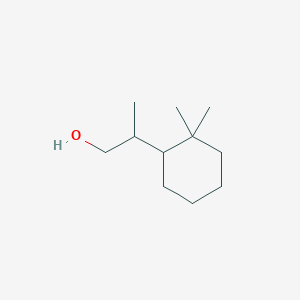

![molecular formula C22H11ClF3N3 B2732124 3-(4-chlorophenyl)-6,8-difluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901228-39-5](/img/structure/B2732124.png)

3-(4-chlorophenyl)-6,8-difluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a quinoline derivative, which is a type of nitrogen-containing bicyclic compound . Quinoline derivatives are widely found throughout nature and are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Molecular Structure Analysis

The compound contains a quinoline nucleus, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring . It also has multiple fluorine and chlorine substitutions, which could significantly affect its reactivity and properties.Chemical Reactions Analysis

Quinoline derivatives are known to undergo various chemical reactions . The reactivity of these compounds often depends on the substitution on the heterocyclic pyridine ring .Scientific Research Applications

Optical and Fluorescence Properties

Luminescent Applications

Certain derivatives, such as 4-(2-chlorophenyl)-7-methyl-1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline, have been investigated for their optical absorption and fluorescence spectra, demonstrating potential for luminescent or electroluminescent applications. These compounds exhibit light emission in the green-yellow range depending on the solvent polarity, indicating their suitability for use in various optical devices (Danel et al., 2010).

Molecular Sensors

The 1,3-diphenyl-1H-pyrazolo[3,4-b]-quinoline chromophore has been used as a versatile building block for creating brightly fluorescent molecular sensors. These sensors can undergo analyte-induced fluorescence enhancement or exhibit ratiometric dual emission, which is crucial for metal ion recognition (Rurack et al., 2002).

Structural and Optical Characterization

- Thin Film Optical Properties: Research on quinoline derivatives thin films has shown that these compounds retain their chemical bonds post-deposition and exhibit specific optical properties such as absorption parameters and electron transition types, which are vital for applications in photovoltaics and optoelectronics (Zeyada et al., 2016).

Photovoltaic Applications

- Organic-Inorganic Photodiode Fabrication: Studies on the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives and their implementation in organic-inorganic photodiode fabrication have been conducted. These investigations reveal the compounds' potential in enhancing diode parameters and improving the efficiency of photodiodes, making them suitable for solar energy conversion and optoelectronic devices (Zeyada et al., 2016).

Mechanism of Action

The mechanism of action of quinoline derivatives can vary widely depending on their specific structures and functional groups . For example, some quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death .

Future Directions

The future research directions for this compound could involve further investigation into its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by quinoline derivatives , this compound could potentially be explored for its medicinal properties.

properties

IUPAC Name |

3-(4-chlorophenyl)-6,8-difluoro-1-(4-fluorophenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H11ClF3N3/c23-13-3-1-12(2-4-13)20-18-11-27-21-17(9-15(25)10-19(21)26)22(18)29(28-20)16-7-5-14(24)6-8-16/h1-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXRSQUMJOHGTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN(C3=C4C=C(C=C(C4=NC=C32)F)F)C5=CC=C(C=C5)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H11ClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-chlorophenyl)-6,8-difluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

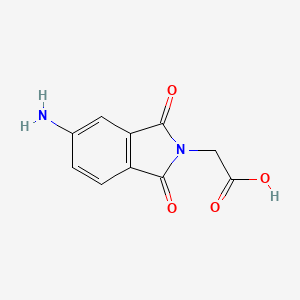

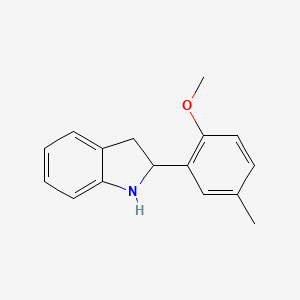

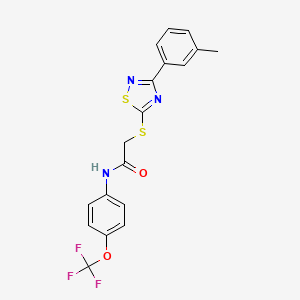

![5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2732044.png)

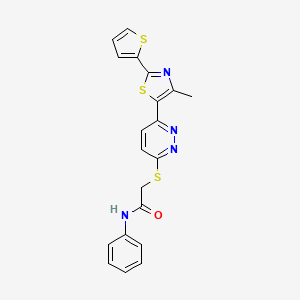

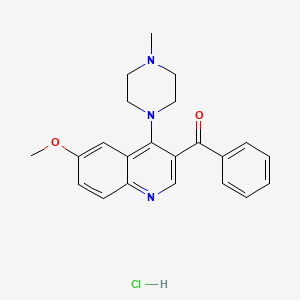

![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2732052.png)

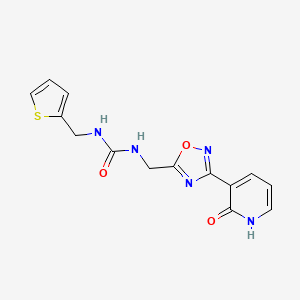

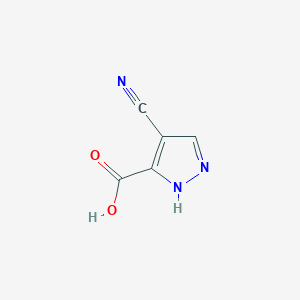

![3-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B2732053.png)